Cholesterol, tert-butyldimethylsilyl ether
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Overview
Description
3-O-tert-Butyldimethylsilyl Cholesterol is a derivative of cholesterol where the hydroxyl group at the third position is protected by a tert-butyldimethylsilyl (TBDMS) group. This modification is often used in organic synthesis to protect the hydroxyl group from unwanted reactions, allowing for selective reactions at other sites on the molecule. The compound has the molecular formula C33H60OSi and a molecular weight of 500.91 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-Butyldimethylsilyl Cholesterol typically involves the protection of the hydroxyl group at the third position of cholesterol. This is achieved by reacting cholesterol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
The key steps include the protection of the hydroxyl group and subsequent purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-O-tert-Butyldimethylsilyl Cholesterol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes at specific positions.
Reduction: Reduction reactions can convert double bonds to single bonds or reduce ketones to alcohols.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-O-tert-Butyldimethylsilyl Cholesterol has several applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.
Biology: The compound is used in studies involving cholesterol metabolism and its derivatives.
Medicine: It serves as a precursor in the synthesis of various pharmaceuticals and bioactive molecules.
Industry: The compound is used in the production of lipid-based formulations and other industrial applications.
Mechanism of Action
The mechanism of action of 3-O-tert-Butyldimethylsilyl Cholesterol primarily involves the protection of the hydroxyl group at the third position. This protection allows for selective reactions at other sites on the molecule without interference from the hydroxyl group. The TBDMS group can be removed under specific conditions, revealing the hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
3-O-tert-Butyldimethylsilyl Pregnenolone: Similar to 3-O-tert-Butyldimethylsilyl Cholesterol but derived from pregnenolone.
3-O-tert-Butyldimethylsilyl Ergosterol: Derived from ergosterol, another sterol similar to cholesterol.
Uniqueness
3-O-tert-Butyldimethylsilyl Cholesterol is unique due to its specific modification at the third position, which allows for selective reactions and protection of the hydroxyl group. This makes it a valuable tool in organic synthesis and various research applications .
Properties
IUPAC Name |
tert-butyl-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H60OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h14,23-24,26-30H,11-13,15-22H2,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIGRSVIJKSIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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